1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride (CAS 2580208-70-2) is the hydrochloride salt of a heterocyclic building block comprising a pyrimidine ring N-linked to an azetidin-3-ol scaffold (molecular formula C₇H₁₀ClN₃O; free base MW 151.17 g/mol). The compound belongs to the azetidinyl-pyrimidine class, which has garnered substantial patent activity as a privileged scaffold for kinase inhibitor development, particularly targeting JAK, ROCK, and PDE4 enzymes.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63
CAS No. 2580208-70-2
Cat. No. B2745695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride
CAS2580208-70-2
Molecular FormulaC7H10ClN3O
Molecular Weight187.63
Structural Identifiers
SMILESC1C(CN1C2=NC=CC=N2)O.Cl
InChIInChI=1S/C7H9N3O.ClH/c11-6-4-10(5-6)7-8-2-1-3-9-7;/h1-3,6,11H,4-5H2;1H
InChIKeyNXTRPQXURHZMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Pyrimidin-2-ylazetidin-3-ol Hydrochloride (CAS 2580208-70-2): Chemical Identity and Procurement Baseline


1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride (CAS 2580208-70-2) is the hydrochloride salt of a heterocyclic building block comprising a pyrimidine ring N-linked to an azetidin-3-ol scaffold (molecular formula C₇H₁₀ClN₃O; free base MW 151.17 g/mol) . The compound belongs to the azetidinyl-pyrimidine class, which has garnered substantial patent activity as a privileged scaffold for kinase inhibitor development, particularly targeting JAK, ROCK, and PDE4 enzymes [1]. As a procurement candidate, it is offered as a research intermediate (typical purity ≥95%), with the hydrochloride salt form providing enhanced aqueous solubility and handling characteristics relative to the free base (CAS 1341070-48-1) . Predicted physicochemical properties for the free base include a boiling point of 346.7 ± 52.0 °C, density of 1.378 ± 0.06 g/cm³, and a pKa of 13.54 ± 0.20 .

Why 1-Pyrimidin-2-ylazetidin-3-ol Hydrochloride Cannot Be Substituted with Generic Azetidinyl-Pyrimidine Analogs


Although multiple azetidinyl-pyrimidine regioisomers share the identical molecular formula (C₇H₉N₃O, MW 151.17), their pharmacological and synthetic utility diverges sharply due to three non-interchangeable structural features: (i) the pyrimidine N2-linkage versus C-linked or O-linked connectivity dictates the geometric presentation of the azetidine ring to kinase hinge regions [1]; (ii) the presence and position of the hydroxyl group determine hydrogen-bond donor/acceptor capacity and downstream derivatization routes (e.g., etherification, esterification, or oxidation) that are impossible with des-hydroxy or amine analogs [2]; and (iii) the hydrochloride salt (CAS 2580208-70-2) offers distinct solubility, hygroscopicity, and formulation-handling profiles versus the free base (CAS 1341070-48-1) or alternative salt forms, directly impacting reproducible assay preparation . Substituting with C-linked regioisomers such as 3-(pyrimidin-2-yl)azetidin-3-ol (CAS 2229500-66-5) or reverse-connectivity analogs like 2-(azetidin-3-yl)pyrimidine HCl (CAS 1255306-29-6) introduces altered vectors that are not bioisosteric and cannot be assumed to produce equivalent structure-activity relationships [1].

Quantitative Differentiation Evidence for 1-Pyrimidin-2-ylazetidin-3-ol Hydrochloride Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Hydroxyl-Containing Target Compound vs. Des-Hydroxy Comparator 2-(Azetidin-3-yl)pyrimidine HCl

The target compound 1-pyrimidin-2-ylazetidin-3-ol;hydrochloride contains a hydroxyl group at the azetidine 3-position, providing one hydrogen-bond donor (HBD) in addition to the protonated azetidine N-H in the salt form. In contrast, the reverse-connectivity analog 2-(azetidin-3-yl)pyrimidine HCl (CAS 1255306-29-6) lacks this hydroxyl group entirely, possessing only the azetidine N-H as an HBD. This difference is quantifiable using computed molecular descriptors: the hydroxyl-bearing free base has a topological polar surface area (TPSA) of approximately 58 Ų and 1 HBD (free base), while the des-hydroxy comparator is limited to TPSA ~38 Ų and 0 HBD (beyond the azetidine N-H). In kinase inhibitor design, hydroxyl groups at this position have been demonstrated to form critical hydrogen bonds with the catalytic lysine or hinge backbone carbonyl, as evidenced in structure-activity relationship (SAR) studies of 3-substituted azetidinyl-pyrimidine PDE4 inhibitors where hydroxyl-containing analogs showed enhanced potency compared to unsubstituted counterparts [1]. The hydrochloride salt further enhances aqueous solubility, with typical hydrochloride salts of heterocyclic amines exhibiting 10- to 100-fold higher aqueous solubility than their free base forms, directly impacting reproducibility in biochemical assay preparation . The comparator 2-(azetidin-3-yl)pyrimidine HCl (MW 171.63, purity 95%) is classified GHS07 (harmful/irritant), indicating a different hazard profile that may necessitate distinct handling protocols .

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Regiochemical Influence on Kinase Hinge-Binding Geometry: N2-Pyrimidinyl vs. C4-Pyrimidinyl Connectivity

The target compound features N-linkage of the azetidine at the pyrimidine 2-position (N2), which presents the azetidine ring in a specific geometric orientation relative to the pyrimidine N1 and N3 nitrogens that constitute the kinase hinge-binding motif. In the azetidinyl pyrimidine patent literature (US20240002392A1), compounds with N-linked azetidine at the pyrimidine 2-position are explicitly claimed as JAK kinase inhibitors, with the N2-azetidinyl vector directing the azetidine substituent toward the solvent-exposed region of the ATP-binding pocket while the pyrimidine N1/N3 engage the hinge backbone [1]. This contrasts with C-linked regioisomers such as 3-(pyrimidin-2-yl)azetidin-3-ol (CAS 2229500-66-5), where the azetidine is attached via a C-C bond at the pyrimidine 2-position, altering the dihedral angle between the two rings and shifting the hydroxyl group orientation. The N-linked connectivity of the target compound constrains the azetidine ring to a more electron-rich environment due to the adjacent pyrimidine nitrogen lone pair, which can influence the basicity of the azetidine nitrogen (predicted pKa of conjugate acid affected by N-substitution pattern). Patent SAR data for azetidinyl pyrimidines demonstrate that subtle changes in the azetidine-pyrimidine connectivity (N-linked vs. C-linked vs. O-linked) produce >10-fold variations in kinase inhibitory potency across JAK and ROCK targets [1], establishing that regioisomeric substitution is not a viable procurement shortcut.

Kinase Inhibition JAK Inhibitors Structure-Based Drug Design

Synthetic Derivatization Versatility: Hydroxyl Handle vs. Amine Analog 1-(Pyrimidin-2-yl)azetidin-3-amine Dihydrochloride

The hydroxyl group at the azetidine 3-position of the target compound serves as a versatile synthetic handle for late-stage functionalization. It can undergo O-alkylation (ether synthesis), O-acylation (ester formation), oxidation to the ketone, or conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement, enabling modular library synthesis. In contrast, the amine analog 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride (CAS 1365968-57-5; PubChem CID 56965650) presents an amine handle that, while also derivatizable (amide coupling, reductive amination, sulfonamide formation), follows fundamentally different reactivity paradigms and produces chemotypes with distinct hydrogen-bonding pharmacophores [1]. The hydroxyl-bearing compound has an exact monoisotopic mass of 151.0746 Da (free base) versus the amine analog at 222.0439 Da (dihydrochloride salt), a difference of ~71 Da that affects fragment-based screening library design. Crucially, the hydroxyl group enables chemoselective orthogonal protection strategies—the azetidine nitrogen can be Boc-protected while leaving the hydroxyl free for functionalization, a sequence that is complicated with the amine analog where both nitrogens compete for protection .

Parallel Synthesis Library Generation Medicinal Chemistry

Hydrochloride Salt Solubility and Handling Advantage Over Free Base for Aqueous Assay Preparation

The hydrochloride salt form (CAS 2580208-70-2) provides a quantifiable solubility advantage over the free base (CAS 1341070-48-1; predicted pKa 13.54 ± 0.20, indicating very weak acidity of the hydroxyl proton and strong basicity of the azetidine nitrogen) . The free base is predicted to have limited aqueous solubility due to its relatively high predicted logP and the absence of ionizable groups at physiological pH, whereas protonation of the azetidine nitrogen in the HCl salt creates a permanent cationic charge that enhances water solubility. This is particularly critical for biochemical assay preparation where stock solutions are typically prepared in aqueous buffers or DMSO-water mixtures. While class-level data for heterocyclic amine hydrochlorides indicates typical solubility enhancements of 10- to 100-fold versus free bases, the precise magnitude for this specific compound has not been experimentally reported. The HCl salt also offers practical advantages in weighing accuracy (typically higher molecular weight reduces relative weighing error for small masses) and long-term storage stability (reduced hygroscopicity compared to some free base amines). The comparator free base (CAS 1341070-48-1) requires additional solubilization strategies (e.g., stoichiometric acid addition, sonication, or co-solvent use) that introduce variability in assay conditions .

Biochemical Screening Assay Development Compound Management

Optimal Application Scenarios for 1-Pyrimidin-2-ylazetidin-3-ol Hydrochloride Based on Differentiated Evidence


JAK/ROCK Kinase Inhibitor Lead Optimization Programs

The N2-azetidinyl-pyrimidine connectivity of this compound matches the core scaffold claimed in recent JAK and ROCK kinase inhibitor patents (US20240002392A1), where azetidinyl pyrimidines are explicitly described as inhibitors of JAK1, JAK2, JAK3, TYK2, ROCK1, and ROCK2 [1]. Medicinal chemistry teams pursuing kinase programs in inflammatory disease, autoimmune disorders, or oncology should prioritize this specific regioisomer over C-linked or O-linked analogs, as the N-linked geometry is the validated chemotype in the patent landscape. The hydroxyl handle at the azetidine 3-position allows systematic exploration of O-linked substituent SAR while maintaining the core kinase hinge-binding interaction mediated by the pyrimidine N1/N3 nitrogens [2].

Parallel Library Synthesis and Fragment Elaboration

The hydroxyl group at the azetidine 3-position provides a selective synthetic handle for late-stage diversification via O-alkylation, O-acylation, or Mitsunobu reactions, enabling the rapid generation of focused compound libraries from a single building block procurement. This orthogonal reactivity is unavailable in the amine analog 1-(pyrimidin-2-yl)azetidin-3-amine dihydrochloride (CAS 1365968-57-5), where the primary amine competes with the azetidine nitrogen during protection and functionalization steps [1]. The hydrochloride salt form ensures consistent dissolution in polar aprotic solvents (DMF, DMSO) commonly used for parallel synthesis, eliminating the salt-formation variability that occurs when free bases are used directly in automated synthesis platforms [2].

Biochemical High-Throughput Screening (HTS) Campaigns Requiring Reproducible Aqueous Stock Solutions

For HTS facilities preparing compound plates at defined concentrations in aqueous buffer systems, the pre-formed hydrochloride salt eliminates the well-to-well variability introduced by in situ acidification of free base stocks. The class-typical 10- to 100-fold solubility enhancement of the HCl salt over the free base (CAS 1341070-48-1; predicted pKa 13.54 ± 0.20) reduces the risk of compound precipitation during serial dilution, a common failure mode in dose-response screening [1]. This directly improves assay data quality metrics (Z'-factor, CV%) and reduces costly repeat screening runs. Compound management teams should specify the HCl salt (CAS 2580208-70-2) rather than the free base in procurement specifications for HTS applications.

PDE4 Inhibitor Development Leveraging 3-Hydroxyazetidine SAR

Published SAR studies on 3-substituted azetidinyl-pyrimidine dual M3 antagonist/PDE4 inhibitors have established that hydroxyl and alkoxy substituents at the azetidine 3-position critically modulate PDE4 inhibitory potency and pulmonary anti-inflammatory activity in vivo [1]. The target compound's hydroxyl group provides the entry point for systematic etherification to explore this SAR space. The hydrochloride salt form additionally offers practical advantages for intranasal or inhaled formulation development, where consistent salt stoichiometry is essential for aerodynamic particle size distribution and pulmonary deposition [2].

Quote Request

Request a Quote for 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.